2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c27-20(23-17-6-2-1-3-7-17)16-30-21-18-8-4-9-19(18)26(22(28)24-21)11-5-10-25-12-14-29-15-13-25/h1-3,6-7H,4-5,8-16H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFWOEBUIDGHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest. The compound’s interaction with CDK2 also induces apoptosis within cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This disruption can lead to the induction of apoptosis, or programmed cell death.
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM.
Biological Activity
The compound 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The key steps include:
- Formation of the Cyclopentapyrimidine Core : This step often utilizes cyclization reactions involving pyrimidine derivatives.
- Introduction of the Morpholinopropyl Group : Achieved through nucleophilic substitution reactions with morpholine derivatives.
- Thioether Formation : The thioether linkage is created using thiol reagents in a controlled environment to ensure selectivity.
- Final Acetamide Formation : The final step involves acylation to attach the phenylacetamide moiety.
Antimicrobial Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentrations (MICs) : The compound demonstrated MIC values ranging from 16 to 64 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits cell proliferation in several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
| HeLa | 12 |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.
- Interaction with DNA : Preliminary data suggest that it may intercalate into DNA strands, disrupting replication and transcription processes.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:
- Case Study on Antimicrobial Efficacy :
- Case Study on Cancer Treatment :
Scientific Research Applications
Structural Characteristics
The compound features a unique structural configuration that includes:
- Cyclopenta[d]pyrimidine Core : Known for diverse biological activities.
- Morpholinopropyl Group : Enhances solubility and receptor binding.
- Thioether Linkage : Implicated in various pharmacological interactions.
- Phenylacetamide Moiety : Contributes to the compound's stability and biological efficacy.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. The following mechanisms have been identified:
- Microtubule Disruption : Compounds in the cyclopenta[d]pyrimidine class have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Kinase Inhibition : The compound may inhibit several kinases involved in cancer progression, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes relevant to disease pathways:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, which is significant in neurodegenerative diseases.
- Type III Secretion System (T3SS) Inhibition : Related compounds have shown the ability to inhibit bacterial virulence factors via T3SS inhibition .
Antimicrobial Activity
Preliminary studies suggest that derivatives of similar structures exhibit antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.
Anticancer Activity Case Study
A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways. This suggests that 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide may similarly affect tumor growth through analogous mechanisms.
Antimicrobial Effects Case Study
Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens. These findings highlight the potential of this compound in developing new antimicrobial agents.
Comparison with Similar Compounds
Key Observations:
Core Structure: The target compound’s cyclopenta[d]pyrimidin core distinguishes it from simpler pyrimidinones or phthalimides. This bicyclic system may confer rigidity, influencing binding to biological targets compared to monocyclic analogues like 3-chloro-N-phenyl-phthalimide . In contrast, tetrahydropyrimidinyl amides (e.g., ) share a saturated pyrimidine ring but lack the fused cyclopentane moiety .
This is absent in phthalimide derivatives () and simpler pyrimidine-thioacetamides () . The thioether linkage in the target compound and related pyrimidine-thioacetamides may improve metabolic stability compared to oxygen ethers, as sulfur’s lower electronegativity reduces hydrolysis susceptibility .
Synthetic Routes :
- The alkylation strategy used for the target compound mirrors methods for 2-[(pyrimidinyl)thio]-N-acetamides, where chloroacetamides react with thiopyrimidines under basic conditions .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide, and how can yield be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the pyrimidine core, thioether linkage formation, and acetamide coupling. Key optimizations include:
- Temperature control : Maintaining 0–5°C during nucleophilic substitution to minimize side reactions (e.g., hydrolysis of intermediates) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in thiol-alkylation steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) isolates the compound at >95% purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : and NMR verify the pyrimidine core (δ 7.8–8.2 ppm for aromatic protons) and morpholinopropyl chain (δ 2.3–3.1 ppm for N-CH) .
- Mass spectrometry (HRMS) : Molecular ion [M+H] at m/z 498.2345 confirms the molecular formula CHNOS .
- HPLC : Retention time (t = 12.3 min) with a C18 column (acetonitrile/water, 70:30) ensures purity ≥95% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound’s thioether moiety?
- Methodological Answer :
- Comparative studies : Perform kinetic assays under varying pH (4–9) and temperature (25–60°C) to evaluate thioether stability. Contrast results with analogs (e.g., morpholinopropyl vs. dimethylaminopropyl derivatives) .
- Computational modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the C-S bond, identifying electronic factors influencing reactivity .
Q. What experimental designs are recommended to assess this compound’s bioactivity against kinase targets?
- Methodological Answer :
- In vitro kinase assays : Use ADP-Glo™ assays with recombinant kinases (e.g., PI3K, EGFR) at 1–100 µM compound concentrations. IC values are derived from dose-response curves .
- Selectivity profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Data validation : Replicate results in cell-based assays (e.g., MTT proliferation tests on cancer lines) to confirm target relevance .
Q. How can molecular docking studies improve understanding of this compound’s interaction with therapeutic targets?
- Methodological Answer :
- Protein preparation : Retrieve target structures (e.g., PDB ID 4HJO for PI3Kγ) and optimize hydrogen bonding networks using Schrödinger’s Protein Preparation Wizard .
- Docking parameters : Glide SP mode with OPLS4 force field. Prioritize poses with hydrogen bonds to hinge regions (e.g., Val882 in EGFR) .
- Free energy calculations : MM-GBSA analysis ranks binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .
Future Research Directions
- Pharmacokinetic profiling : Conduct in vivo studies in rodent models to assess oral bioavailability and half-life, using LC-MS/MS for plasma quantification .
- SAR expansion : Synthesize analogs with modified morpholinopropyl chains (e.g., piperazine derivatives) to explore steric effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
